3-(1,3,4-Oxadiazol-2-yl)benzoic acid
Description
Significance of Heterocyclic Scaffolds in Advanced Chemical Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the field of chemistry. Their prevalence is particularly notable in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This widespread use stems from their ability to serve as privileged structures that can interact with biological targets, and their utility in modifying key pharmaceutical properties such as solubility, lipophilicity, and polarity. nih.gov
Role of Five-Membered Heterocycles in Molecular Design
Among the vast array of heterocyclic systems, five-membered rings are particularly prominent structural components in pharmaceuticals. nih.gov Their unique physicochemical properties and biological effects have established them as key motifs in numerous clinically effective drugs. mdpi.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur into a five-membered aromatic ring enhances polarity and provides sites for hydrogen bonding, which can improve the binding affinity and selectivity of a molecule for its target. mdpi.com Furthermore, these rings can offer improved metabolic stability, solubility, and bioavailability, which are critical factors in the development of effective therapeutic agents. mdpi.com
The 1,3,4-Oxadiazole (B1194373) Nucleus: A Foundational Structural Motif
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. mdpi.com It is the most thermally stable of the oxadiazole isomers and is a versatile nucleus that has attracted significant interest from medicinal chemists. uobaghdad.edu.iquobaghdad.edu.iq The 1,3,4-oxadiazole ring is a key component in a number of approved drugs, including the antiviral raltegravir (B610414) and the antimicrobial furamizole. mdpi.commdpi.com
A critical feature of the 1,3,4-oxadiazole nucleus is its role as a bioisostere for amide, ester, and carboxylic acid functionalities. mdpi.comijpsm.commdpi.com Bioisosteric replacement is a strategy used in drug design to substitute one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological activity or improving its pharmacokinetic profile. By replacing metabolically labile amide or ester groups with the more stable 1,3,4-oxadiazole ring, chemists can improve a molecule's resistance to degradation in the body. ijpsm.comresearchgate.net This heterocycle can also act as a rigid linker to properly orient other functional groups for optimal interaction with a biological target. mdpi.commdpi.com
Interplay of Carboxylic Acid Moieties within Aromatic Heterocycles
The Benzoic Acid Framework in Conjugated Systems
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are found in numerous natural products and synthetic compounds. stackexchange.com When the benzoic acid framework is part of a larger conjugated system—a series of connected p-orbitals that allow for the delocalization of electrons—its electronic properties are modified. The carboxyl group (-COOH) is an electron-withdrawing group, which influences the electron density of the attached aromatic ring. This electronic interplay is a key factor in the reactivity and spectroscopic properties of the molecule. The introduction of benzoic acid can also serve as a critical anchor point in the synthesis of more complex structures, such as metal-organic frameworks (MOFs), where it acts as a linker to connect metal ions. unito.it
Positional Isomerism and its Implications for Molecular Architecture
The substitution pattern on the benzene (B151609) ring of benzoic acid has a profound impact on the final molecule's three-dimensional shape and properties. The terms ortho (1,2-substitution), meta (1,3-substitution), and para (1,4-substitution) describe the relative positions of two substituents on the ring. quora.com This positional isomerism is not a trivial structural detail; it dictates the spatial relationship between the functional groups, which in turn affects steric hindrance, electronic effects (both inductive and resonance), and the potential for intramolecular interactions, such as hydrogen bonding. nih.govfigshare.comacs.org
For example, an ortho-substituted benzoic acid often exhibits different acidity compared to its meta and para isomers due to the "ortho effect," where steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, disrupting conjugation. quora.comvaia.com The para position allows for maximum electronic communication between substituents through the conjugated system of the ring, while the meta position generally prevents direct resonance effects between the groups, leading to different electronic and, consequently, chemical behavior. vaia.com The choice between an ortho, meta, or para linkage is therefore a critical design element that allows chemists to fine-tune the architecture and function of a molecule.
Establishing the Research Context for 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid
Rationale for Focused Investigation on this Specific Isomer
The specific placement of the 1,3,4-oxadiazole ring at the meta-position (position 3) of the benzoic acid, as in this compound, is a critical design feature that warrants a focused investigation. This meta-substitution, as opposed to ortho- or para-isomers, significantly alters the molecule's spatial orientation and electronic properties. This distinct geometry can lead to unique binding interactions with biological targets, a principle exemplified by the clinically approved drug Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), where the meta-arrangement is crucial for its activity.
Furthermore, the 1,3,4-oxadiazole isomer itself is often favored over its 1,2,4-counterpart due to advantageous physicochemical properties. Studies comparing isomeric pairs have shown that 1,3,4-oxadiazoles tend to exhibit lower lipophilicity (log D), which can be beneficial for pharmacokinetic profiles. acs.orgrsc.org Differences in metabolic stability and aqueous solubility have also been observed, often favoring the 1,3,4-isomer. acs.org These distinctions are attributed to the intrinsic differences in charge distribution and dipole moments between the isomers. acs.orgrsc.org Therefore, the focused study of the this compound isomer is driven by the potential for unique biological interactions conferred by its substitution pattern and the favorable properties associated with the 1,3,4-oxadiazole core.
Overview of its Conceptual Positioning within Contemporary Organic Chemistry
Within contemporary organic chemistry, this compound is positioned as a versatile building block and a key pharmacophore. The 1,3,4-oxadiazole ring is considered a valuable surrogate for carboxylic acids, esters, and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding. mdpi.comresearchgate.net This bioisosteric replacement strategy is a cornerstone of modern drug design, aiming to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
The compound also serves as a scaffold for the synthesis of more complex molecules. The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, allowing for the construction of libraries of derivatives for screening in various applications. sphinxsai.comnih.gov Common synthetic routes involve the conversion of benzoic acids to esters and then to hydrazides, which are subsequently cyclized. sphinxsai.comresearchgate.net The 2,5-disubstituted 1,3,4-oxadiazole motif is particularly prevalent in medicinal chemistry, with a wide range of reported biological activities. uobaghdad.edu.iquobaghdad.edu.iq The study of such compounds contributes to the broader understanding of heterocyclic chemistry and its application in materials science and medicinal chemistry. uobaghdad.edu.iq
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1176505-26-2 | chemicalbook.com |
| Molecular Formula | C9H6N2O3 | chemicalbook.com |
| Molecular Weight | 190.16 g/mol | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAHMZEXVECGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176505-26-2 | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Pathways
General Synthetic Approaches for 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole (B1194373) ring is predominantly achieved through cyclization reactions, which can be broadly categorized based on the nature of the immediate precursor and the reaction type. Key precursors are typically derivatives of hydrazine (B178648), such as hydrazides, diacylhydrazines, and acylhydrazones.
Cyclization Reactions of Hydrazide Derivatives
The most versatile and widely employed method for synthesizing 1,3,4-oxadiazoles involves the cyclization of hydrazide derivatives. This approach can be initiated from a single acylhydrazide which then reacts with a variety of one-carbon electrophiles, or from a 1,2-diacylhydrazine precursor which undergoes intramolecular cyclodehydration.
The dehydration and subsequent cyclization of 1,2-diacylhydrazines is a direct and common route to 2,5-disubstituted 1,3,4-oxadiazoles. This transformation requires the removal of a molecule of water and is facilitated by a range of dehydrating agents under varied conditions. nih.govresearchgate.net
Commonly used reagents include strong acids and acid anhydrides. Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this cyclodehydration. researchgate.netsphinxsai.com The reaction typically involves heating the diacylhydrazine substrate with POCl₃, often without a solvent or in an inert solvent like toluene. sphinxsai.com Other potent dehydrating agents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride (B1165640). nih.govresearchgate.net The choice of reagent can be influenced by the substrate's functional group tolerance and the desired reaction temperature. For instance, milder conditions can sometimes be achieved using reagents like tosyl chloride in pyridine (B92270). jchemrev.com
The table below summarizes common dehydrating agents and typical conditions for this transformation.
| Dehydrating Agent | Typical Solvent | Temperature Range | Reference |
| Phosphorus Oxychloride (POCl₃) | Toluene or neat | Reflux | sphinxsai.com |
| Thionyl Chloride (SOCl₂) | Neat or inert solvent | Reflux | nih.gov |
| Polyphosphoric Acid (PPA) | Neat | 100-150 °C | nih.gov |
| Triflic Anhydride (Tf₂O) | Dichloromethane | 0 °C to RT | nih.gov |
| Tosyl Chloride (TsCl) | Pyridine | RT to Reflux | jchemrev.com |
The mechanism of cyclodehydration of a 1,2-diacylhydrazine (a diacylhydrazine) is initiated by the activation of one of the carbonyl oxygen atoms by the dehydrating agent (e.g., POCl₃). This activation enhances the electrophilicity of the carbonyl carbon. The adjacent amide nitrogen, acting as a nucleophile, then attacks this activated carbonyl carbon in an intramolecular fashion. This step forms a five-membered cyclic intermediate. Subsequent elimination of the activated leaving group (derived from the dehydrating agent) and a proton leads to the formation of the aromatic 1,3,4-oxadiazole ring. The stability of the aromatic ring is a significant driving force for the reaction.
Oxidative Cyclization Techniques
An alternative and powerful strategy for forming the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones. researchgate.net These precursors are readily prepared by the condensation of an acylhydrazide with an aldehyde. This method is particularly useful for synthesizing unsymmetrically substituted 2,5-disubstituted 1,3,4-oxadiazoles.
A variety of oxidizing agents have been successfully employed for this transformation. Molecular iodine (I₂) in the presence of a base like potassium carbonate is a practical, metal-free option that proceeds under relatively mild conditions. jchemrev.com Other common oxidants include bromine in acetic acid, potassium permanganate (B83412) (KMnO₄), lead tetraacetate, and chloramine-T. nih.gov Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) and iodobenzene (B50100) diacetate, have also emerged as efficient oxidants for this purpose, often working at room temperature. organic-chemistry.org
The following table provides examples of oxidizing agents used in this synthetic route.
| Oxidizing Agent | Base/Solvent | Key Features | Reference |
| Iodine (I₂) | K₂CO₃ / Dioxane | Metal-free, mild conditions | jchemrev.com |
| Bromine (Br₂) | Acetic Acid | Classical method | nih.gov |
| Chloramine-T | Ethanol (B145695) | Effective for various substrates | nih.gov |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Mild, metal-free, room temperature | organic-chemistry.org |
| Ferric Chloride (FeCl₃) | Acetic Acid | Transition-metal mediated | nih.gov |
Direct Cyclization of Diacylhydrazines
The direct cyclization of 1,2-diacylhydrazines is one of the most fundamental methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. This reaction is essentially an intramolecular cyclodehydration. As detailed in section 2.1.1.1, this process relies on the use of strong dehydrating agents to facilitate the elimination of a water molecule and promote ring closure. nih.govresearchgate.net Reagents such as POCl₃, SOCl₂, H₂SO₄, and PPA are frequently used, often requiring elevated temperatures to drive the reaction to completion. nih.gov More recently, milder reagents like triflic anhydride have been shown to effect this transformation at or below room temperature, offering better compatibility with sensitive functional groups. nih.gov The reaction of diacylhydrazines with sulfuryl fluoride (B91410) (SO₂F₂) has also been reported as a practical method for this cyclization.
Synthesis Protocols for 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid and Analogs
The synthesis of the target molecule, this compound, requires a strategy that selectively forms the oxadiazole ring while preserving the benzoic acid functionality. A common approach involves starting with isophthalic acid (benzene-1,3-dicarboxylic acid) or its derivatives.
A plausible synthetic route begins with the selective protection of one of the carboxylic acid groups of isophthalic acid, for instance, through monomethyl esterification to yield 3-(methoxycarbonyl)benzoic acid. This protected intermediate can then be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. Reaction of the acid chloride with hydrazine hydrate (B1144303) would furnish the key precursor, methyl 3-(hydrazinecarbonyl)benzoate.
This acylhydrazide can then be subjected to cyclization with various one-carbon sources to form the 1,3,4-oxadiazole ring. For instance, reaction with triethyl orthoformate would yield the 5-unsubstituted oxadiazole analog. Finally, saponification of the methyl ester under basic conditions would provide the target compound, this compound.
An alternative pathway involves converting methyl 3-(hydrazinecarbonyl)benzoate into a diacylhydrazine by reacting it with another acyl chloride. For example, reaction with acetyl chloride would yield the N-acetyl-N'-(3-methoxycarbonylbenzoyl)hydrazine. This diacylhydrazine can then be cyclized using a dehydrating agent like phosphorus oxychloride, followed by ester hydrolysis to yield an analog, 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
The table below outlines a generalized protocol based on the synthesis of related benzoic acid-oxadiazole derivatives. sphinxsai.comrdd.edu.iq
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |
| 1. Esterification | Isophthalic acid | Methanol (B129727) | H₂SO₄ (cat.) | 3-(Methoxycarbonyl)benzoic acid |
| 2. Hydrazinolysis | 3-(Methoxycarbonyl)benzoic acid | Hydrazine Hydrate | Ethanol, Reflux | Methyl 3-(hydrazinecarbonyl)benzoate |
| 3. Acylation | Methyl 3-(hydrazinecarbonyl)benzoate | Acetyl Chloride | Pyridine/DCM | N-acetyl-N'-(3-methoxycarbonylbenzoyl)hydrazine |
| 4. Cyclodehydration | N-acetyl-N'-(3-methoxycarbonylbenzoyl)hydrazine | POCl₃ | Toluene, Reflux | Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
| 5. Hydrolysis | Methyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | NaOH (aq) then HCl | Methanol/Water | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid |
This strategic pathway, starting from readily available isophthalic acid, demonstrates a reliable method for accessing this compound and its analogs, allowing for diverse substitutions on the oxadiazole ring by varying the acylating agent in step 3.
Esterification of Substituted Benzoic Acids as Precursors
The initial step in many synthetic routes towards 1,3,4-oxadiazole derivatives involves the conversion of a substituted benzoic acid into its corresponding ester. nih.gov This is a crucial activation step, as esters are generally more reactive towards nucleophiles like hydrazine than the parent carboxylic acid. A widely used method for this transformation is the Fischer esterification. nih.gov
In this reaction, the carboxylic acid (such as a derivative of isophthalic acid) is heated with an alcohol, typically a simple one like methanol or ethanol, in the presence of a strong acid catalyst. nih.govnih.gov Concentrated sulfuric acid is a common choice for the catalyst. nih.gov The reaction is reversible, and to drive it towards the formation of the ester, excess alcohol is often used, or water is removed as it is formed.
More recently, microwave-assisted esterification has been employed to accelerate this process. For instance, aromatic acids can be treated with ethanol and a catalytic amount of concentrated sulfuric acid in a microwave oven, significantly reducing the reaction time to as little as 10 minutes. nih.gov
Formation of Corresponding Hydrazides
Once the ester precursor is obtained, the next pivotal step is its conversion into the corresponding acid hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate (N₂H₄·H₂O). nih.govnih.gov The reaction, known as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the alcohol group and the formation of the acylhydrazide.
This conversion is a standard and efficient procedure in the synthesis of many heterocyclic compounds. nih.gov The reaction is often carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. nih.govuobaghdad.edu.iq The resulting hydrazide is a key intermediate, poised for the subsequent cyclization step to form the 1,3,4-oxadiazole ring.
Phosphoryl Chloride-Mediated Cyclization
The formation of the 1,3,4-oxadiazole ring from an acid hydrazide and a carboxylic acid is a dehydrative cyclization reaction. Phosphorus oxychloride (POCl₃) is one of the most common and effective reagents used to facilitate this transformation. nih.govipindexing.commdpi.com It acts as both a cyclizing and dehydrating agent.
The general procedure involves reacting an equimolar mixture of a hydrazide derivative and an appropriate aromatic carboxylic acid in an excess of phosphorus oxychloride, which also serves as the solvent. mdpi.com The reaction mixture is typically heated under reflux for several hours. nih.govmdpi.com Upon completion, the mixture is carefully poured onto crushed ice, which hydrolyzes the excess POCl₃. Neutralization with a base, such as sodium bicarbonate solution, then precipitates the crude 1,3,4-oxadiazole product, which can be purified by recrystallization. nih.govmdpi.com This method is widely applicable for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comjchemrev.com
Alternative Cyclodehydrating Agents and Reaction Systems
While phosphorus oxychloride is highly effective, a variety of other cyclodehydrating agents can also be used for the synthesis of 1,3,4-oxadiazoles from diacylhydrazine intermediates. The choice of reagent can influence reaction conditions, yields, and substrate compatibility. These alternatives are particularly useful in cases where the starting materials may be sensitive to the harsh conditions of refluxing POCl₃.
Some of the most frequently reported alternative reagents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and tosyl chloride (TsCl). nih.govipindexing.comresearchgate.netmdpi.com More modern reagents have also been developed to offer milder reaction conditions and improved efficiency. mdpi.com
| Cyclodehydrating Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Refluxing, often without an additional solvent. | mdpi.com |
| Polyphosphoric Acid (PPA) | Heating at elevated temperatures (e.g., 100°C or higher). | mdpi.com |
| Phosphorus Pentoxide (P₂O₅) | Heating, often in combination with PPA. | mdpi.com |
| Tosyl Chloride (TsCl) | Used with a base such as pyridine or triethylamine. | researchgate.net |
| Triflic Anhydride ((CF₃SO₂)₂O) | Highly reactive, often used at low temperatures. | mdpi.com |
| Burgess Reagent | Mild conditions, often used in one-pot syntheses. | mdpi.com |
| Trichloroisocyanuric Acid (TCCA) | Mild oxidizing and cyclodehydrating agent used at ambient temperature. | openmedicinalchemistryjournal.com |
Advanced Synthetic Techniques
To improve efficiency, reduce reaction times, and align with the principles of green chemistry, advanced synthetic techniques have been applied to the synthesis of 1,3,4-oxadiazoles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. wisdomlib.orgnih.gov
This method has been successfully applied to various steps in 1,3,4-oxadiazole synthesis. For example, the cyclization of N-acylhydrazones to form the oxadiazole ring can be performed under microwave irradiation in the presence of reagents like chloramine-T. nih.gov Similarly, the POCl₃-mediated cyclization of acid hydrazides with carboxylic acids can be carried out in a microwave reactor, providing the desired products in good yields within minutes. wjarr.comscielo.br The use of microwave irradiation is considered an economical and environmentally friendly approach due to its efficiency and reduced energy consumption compared to conventional heating methods. wjarr.comwisdomlib.org
| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Reference |
|---|---|---|---|
| Cyclocondensation with H₂SO₄ | 2-4 hours | 3-6 minutes | wisdomlib.org |
| POCl₃-mediated Cyclization | 5-9 hours | 5-15 minutes | mdpi.comscielo.br |
| Oxidative Cyclization (Chloramine-T) | Several hours | 4 minutes | nih.gov |
One-Pot Reaction Strategies
A common one-pot approach involves the condensation of a carboxylic acid with a hydrazide to form a diacylhydrazine intermediate, which then undergoes in-situ cyclodehydration to yield the final 1,3,4-oxadiazole. researchgate.netresearchgate.net For example, a carboxylic acid and a benzohydrazide (B10538) can be condensed using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), followed by the addition of a dehydrating agent such as TsCl to promote cyclization, all within the same pot. researchgate.net Another reported one-pot protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and the Burgess reagent for the dehydration step. researchgate.net These strategies provide a streamlined and efficient route to the 1,3,4-oxadiazole core structure from readily available starting materials. nih.gov
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For a compound like 3-(1,3,4-Oxadiazol-2-yl)benzoic acid, "soft" ionization techniques are typically preferred to minimize fragmentation and preserve the molecular ion.
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of polar, thermally labile, and non-volatile molecules such as this compound. In this technique, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
Due to the presence of the acidic carboxylic acid group and basic nitrogen atoms in the oxadiazole ring, the compound can be readily ionized in either positive or negative ion mode.
Positive Ion Mode: The molecule can accept a proton (H⁺), typically on one of the nitrogen atoms of the oxadiazole ring, to form a protonated molecular ion, [M+H]⁺.
Negative Ion Mode: The carboxylic acid group can easily lose a proton to form a deprotonated molecular ion, [M-H]⁻.
The choice of mode depends on the pH of the solvent system used for the analysis. The resulting mass spectrum will prominently feature the peak corresponding to the molecular ion, allowing for the direct determination of the compound's molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the isolated molecular ion, providing valuable information about the compound's structural connectivity. vu.edu.au For instance, studies on related hydroxybenzoic acid derivatives have utilized HPLC-ESI-MS/MS to identify characteristic fragmentation patterns. vu.edu.au
Table 1: Expected ESI-MS Molecular Ion Peaks for this compound
Molecular Formula: C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol
| Ionization Mode | Adduct/Loss | Ion Formula | Expected m/z |
|---|---|---|---|
| Positive | [M+H]⁺ | [C₉H₇N₂O₃]⁺ | 191.0451 |
| Negative | [M-H]⁻ | [C₉H₅N₂O₃]⁻ | 189.0295 |
| Positive | [M+Na]⁺ | [C₉H₆N₂O₃Na]⁺ | 213.0270 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. This capability is crucial for confirming the identity of a newly synthesized compound like this compound and differentiating it from other potential isomers or compounds with the same nominal mass.
The formation of various oxadiazole derivatives is often confirmed using HRMS analysis. mdpi.comrrpharmacology.ru By comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretically calculated mass for the expected chemical formula (C₉H₆N₂O₃), the molecular formula can be unequivocally established. This level of precision is invaluable for structural confirmation, especially in complex reaction mixtures or for metabolite identification. rrpharmacology.ru Studies on related benzoic acid derivatives have shown that HRMS can effectively differentiate between positional isomers by analyzing their fragmentation patterns under specific conditions. nih.gov
Table 2: HRMS Data for this compound
Molecular Formula: C₉H₆N₂O₃
| Ion Type | Calculated Exact Mass | Hypothetical Measured Mass | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 191.04512 | 191.04505 | -0.37 |
| [M-H]⁻ | 189.02947 | 189.02955 | +0.42 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is primarily used for the analysis of volatile and thermally stable compounds.
Direct analysis of this compound using GC-MS is challenging. The compound possesses a carboxylic acid group, making it polar and giving it a relatively high boiling point and low volatility. Furthermore, the heterocyclic structure may not be sufficiently stable at the high temperatures typically required for GC analysis. While some studies mention the use of GC-MS for certain oxadiazole derivatives, these are often less polar than the title compound. researchgate.net
To make the compound amenable to GC-MS analysis, a chemical derivatization step is generally required. The most common approach would be to convert the polar carboxylic acid group into a less polar and more volatile ester, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ester. This process reduces intermolecular hydrogen bonding and increases the compound's volatility, allowing it to pass through the GC column without decomposition. Following separation in the GC column, the derivatized compound would enter the mass spectrometer, where it would be ionized (typically by electron ionization, EI), yielding a characteristic mass spectrum and fragmentation pattern that can be used for identification.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic structure of molecules containing chromophores. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible or ultraviolet range.
The chromophoric system of this compound is composed of the benzoic acid moiety conjugated with the 1,3,4-oxadiazole (B1194373) ring. This extended π-electron system is responsible for its characteristic UV absorption. The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals distinct absorption bands (λ_max) corresponding to specific electronic transitions within the molecule.
The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. The spectrum is expected to show intense absorption bands in the UV region. Based on data from structurally related compounds, one can anticipate the absorption maxima for this compound. For example, some oxadiazole derivatives exhibit strong absorption bands corresponding to π→π* and n→π* transitions at wavelengths below 350 nm. uobaghdad.edu.iqmdpi.com
Table 3: UV-Vis Absorption Data for Structurally Analogous Compounds
| Compound | Solvent | λ_max (nm) | Reference |
|---|---|---|---|
| Bis(2,5-(4,4-diaminophenyl)-1,3,4-oxadiazole) | Not Specified | 208, 227 | uobaghdad.edu.iq |
| A 2-alkyl-5-phenyl-1,3,4-oxadiazole derivative | Not Specified | 208, 243 | uobaghdad.edu.iq |
| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Aqueous Methanol (B129727) | 240 - 600 | mdpi.com |
| Azaheterocycle-based bola with oxadiazole core | THF | ~300 | mdpi.com |
The absorption bands observed in the UV-Vis spectrum of this compound arise from the promotion of electrons from a lower energy molecular orbital to a higher energy one. The two primary types of transitions relevant to this molecule are π→π* (pi to pi-star) and n→π* (n to pi-star) transitions.
π→π Transitions:* These are high-energy, high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, these transitions involve the entire conjugated system spanning the benzene (B151609) ring and the 1,3,4-oxadiazole ring. These transitions typically result in strong absorption bands at shorter wavelengths (higher energy) in the UV spectrum. Studies on similar oxadiazole compounds have assigned absorption bands around 208 nm to π→π* transitions. uobaghdad.edu.iq
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The non-bonding orbitals are localized on the heteroatoms (nitrogen and oxygen) of the 1,3,4-oxadiazole ring, which possess lone pairs of electrons. These transitions are generally of lower energy and lower intensity compared to π→π* transitions, and their corresponding absorption bands appear at longer wavelengths. mdpi.com For a related oxadiazole, the band at 227 nm was attributed to an n→π* transition. uobaghdad.edu.iq These transitions are characteristically sensitive to solvent polarity; they often experience a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital by hydrogen bonding.
Table 4: Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity (ε) | Molecular Moiety |
|---|---|---|---|---|
| π→π | π → π | Short (e.g., ~200-250 nm) | High (1,000-10,000) | Benzene ring, Oxadiazole ring |
| n→π | n → π | Longer (e.g., ~220-300 nm) | Low (10-1,000) | N and O atoms of Oxadiazole ring |
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing essential information on reaction progress, product purity, and final identity. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for these purposes.
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions and assessing the purity of isolated products. sphinxsai.com In the synthesis of 1,3,4-oxadiazole derivatives, which often starts from carboxylic acids, TLC is crucial for tracking the conversion of the starting materials into the desired heterocyclic product. sphinxsai.comnih.gov
The separation principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). utexas.edu For a compound like this compound, the starting material, a substituted benzoic acid, is significantly more polar than the resulting oxadiazole product due to the presence of the carboxylic acid group. This difference in polarity allows for effective separation on a TLC plate. The more polar starting material will have stronger interactions with the polar silica gel stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. rsc.orgstackexchange.com Conversely, the less polar product will move further up the plate, exhibiting a higher Rƒ value.
The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate at different time intervals. The gradual disappearance of the spot corresponding to the starting material and the appearance and intensification of the product spot indicate the reaction's progression.
Stationary and Mobile Phases: The most common stationary phase for the analysis of oxadiazole derivatives is silica gel G coated on glass or aluminum plates. sphinxsai.com The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the eluent is adjusted to optimize the Rƒ values of the compounds of interest, ideally between 0.2 and 0.8. A variety of solvent systems can be employed, with mixtures of non-polar and polar solvents being common. For instance, mixtures like petroleum ether:ethyl acetate (B1210297) or toluene:ethanol (B145695) are frequently used for this class of compounds. sphinxsai.com
Visualization: Since many organic compounds, including oxadiazole derivatives, are colorless, visualization techniques are required to see the separated spots on the TLC plate. Common methods include:
UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light (typically those with aromatic rings) will appear as dark spots under a UV lamp at 254 nm.
Iodine Chamber: Placing the developed TLC plate in a chamber containing iodine vapor will cause most organic compounds to appear as brown or yellow-brown spots. sphinxsai.com
The following table summarizes typical TLC conditions used for monitoring the synthesis and assessing the purity of 1,3,4-oxadiazole and benzoic acid derivatives.
Table 1: Representative TLC Conditions for 1,3,4-Oxadiazole and Benzoic Acid Derivatives
| Analyte Type | Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference(s) |
|---|---|---|---|---|
| 1,3,4-Oxadiazole Dimers | Silica Gel G | Petroleum Ether : Ethyl Acetate (9:1) | UV light and/or Iodine Vapor | sphinxsai.com |
| Benzoic Acid Derivatives | Silica Gel | Dichloromethane | - | rsc.org |
| Benzoic Acid Esterification | Silica Gel 60 F254 | Toluene / Ethanol (9:1 v/v) | UV Light (254 nm) | |
| Benzoic Acid Derivatives | Silica Gel | Hexane - Propan-2-ol (9.5:0.5) | - | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the premier method for determining the purity of this compound with high accuracy and precision. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this class of aromatic, moderately polar compounds. researchgate.netcolab.ws
In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comhelixchrom.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the C18 column and thus have longer retention times, while more polar compounds elute earlier.
For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. An acidic modifier, such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid, is usually added to the aqueous component of the mobile phase. colab.wssielc.comsielc.com This suppresses the ionization of the carboxylic acid group, leading to a more retained, less polar species that yields sharper, more symmetrical peaks. sielc.com
Purity and Identity Confirmation: A sample of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on the column and detected as they elute, typically by a UV-Vis or Diode Array Detector (DAD). The resulting chromatogram plots detector response against retention time.
Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A high peak area percentage (e.g., >99%) indicates a high-purity sample.
Identity Confirmation: The identity of the compound is confirmed by comparing its retention time with that of a pure, authenticated reference standard analyzed under the identical HPLC conditions.
Validated HPLC methods for related 1,3,4-oxadiazole derivatives demonstrate excellent linearity, accuracy, and precision, making them suitable for quality control and stability testing. colab.ws
The following table outlines typical RP-HPLC conditions applicable for the analysis of this compound, based on methods developed for structurally similar compounds.
Table 2: Representative HPLC Conditions for 1,3,4-Oxadiazole and Aromatic Carboxylic Acid Derivatives
| Parameter | Condition 1 (for 1,3,4-Oxadiazole Derivative) | Condition 2 (for Benzoic Acid) | Condition 3 (for Aromatic Acids) |
|---|---|---|---|
| Column | C18 (e.g., Promosil, 5µm, 4.6 x 250 mm) | C18 (e.g., Amaze C18 SPF, 3µm, 4.6 x 150 mm) | Mixed-Mode (e.g., Primesep B, 5µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile, Orthophosphoric Acid, Methanol | 30% Acetonitrile with 0.1% TFA | Acetonitrile / Water with Formic Acid |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) | UV @ 235 nm | UV @ 250 nm |
| Temperature | 40°C | - | - |
| Reference(s) | researchgate.netcolab.ws | helixchrom.com | sielc.comsielc.com |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize molecular geometries and calculate various electronic properties. A specific DFT analysis for 3-(1,3,4-Oxadiazol-2-yl)benzoic acid, including its optimized geometry and electronic properties, is not available in the reviewed literature.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and its tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity. Specific calculations detailing the HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. A detailed MEP surface analysis for this compound is not documented in the available literature.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. This analysis helps in identifying the most stable conformations and understanding the energy barriers between them. A detailed conformational analysis and the corresponding energy landscape for this compound are not available in published research.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the flexibility and interaction of a molecule with its environment. These simulations can be particularly useful for understanding the behavior of molecules in solution or in biological systems. A literature review did not yield any specific molecular dynamics simulation studies conducted on this compound.
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. By identifying key molecular features and properties, these studies help in designing more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of new compounds and gaining insights into their mechanism of action.
For derivatives containing the 1,3,4-oxadiazole (B1194373) ring, 3D-QSAR studies have been successfully employed to build predictive models. For instance, in a study on 1,3,4-oxadiazol-2-one derivatives as inhibitors of fatty acid amide hydrolase (FAAH), Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to construct robust models. mdpi.com These models demonstrated good statistical parameters, indicating their predictive power. mdpi.com
The analysis of such models provides insights into the structural requirements for enhanced biological activity. For example, the CoMFA model for FAAH inhibitors revealed significant contributions from both steric (54.1%) and electrostatic (45.9%) fields. mdpi.com Similarly, the CoMSIA model highlighted the importance of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com Such findings are critical for optimizing lead compounds by modifying substituents to better fit the steric and electronic requirements of the target's active site. QSAR analysis has also been applied to correlate the antibacterial activity of 1,3,4-oxadiazole derivatives with their physicochemical and structural properties, leading to predictive models with good statistical significance. nih.gov
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Field Contributions |
|---|---|---|---|
| CoMFA | 0.61 | 0.98 | Steric: 54.1%, Electrostatic: 45.9% |
| CoMSIA | 0.64 | 0.93 | Electrostatic: 34.6%, Steric: 23.9%, H-bond Donor: 23.4%, H-bond Acceptor: 18.0% |
Topological Descriptors and Physicochemical Property Correlations
Topological descriptors are numerical parameters that quantify the topology of a molecule's structure. These descriptors, along with other physicochemical properties, are often used in QSAR studies to model the relationship between a compound's structure and its activity. echemcom.com Properties such as electrophilicity, electronegativity, hardness, and softness can be calculated using methods like Density Functional Theory (DFT) to understand the reactivity of molecules. nih.gov
Studies on 1,3,4-oxadiazole derivatives have shown that descriptors related to electronic properties and molecular shape are often correlated with their antioxidant and biological activities. nih.gov For example, the polar surface area of certain derivatives has been found to be less than 60 Ų, suggesting their potential as orally active drugs capable of penetrating the brain. nih.gov By correlating these descriptors with experimental data, researchers can identify the key molecular attributes that drive the desired biological effect, facilitating the rational design of new analogs with improved properties.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates. semanticscholar.orgresearchgate.net
Prediction of Ligand-Target Interactions (e.g., enzyme active sites)
Molecular docking has been extensively used to predict the interactions of 1,3,4-oxadiazole-containing compounds with various biological targets. These studies help to identify potential mechanisms of action and guide further experimental validation. For example, derivatives of 1,3,4-oxadiazole have been docked into the active sites of enzymes like monoamine oxidase B (MAO-B), a target for neurodegenerative disorders, and carbonic anhydrases, which are implicated in conditions like glaucoma. nih.govnih.gov
In one study, a series of 1,3,4-oxadiazole derivatives were screened in silico against the GABA-A receptor, a target for anticonvulsant agents. semanticscholar.orgresearchgate.net The results indicated that these compounds could effectively bind within the putative binding site of the receptor. semanticscholar.orgresearchgate.net Similarly, docking studies on benzimidazole-1,3,4-oxadiazole hybrids have shown high affinity for the EGFR kinase site, a key target in cancer therapy. ekb.eg
Elucidation of Binding Modes and Interaction Points
A primary goal of molecular docking is to elucidate the specific binding mode of a ligand within a target's active site. This involves identifying the key amino acid residues that interact with the ligand. For 1,3,4-oxadiazole derivatives, docking studies have successfully mapped these interaction points across a range of enzymes.
For instance, when docked into the GABA-A receptor (PDB ID: 4COF), derivatives showed interactions with key amino acids such as Glu52, Ser51, Val53, Asn54, Thr58, and Thr133. semanticscholar.org In another study targeting fatty acid amide hydrolase (FAAH) (PDB ID: 3QK5), a crucial interaction was identified as a hydrogen bond between the inhibitor's carbonyl group and the Ser241 residue of the enzyme. mdpi.com The oxygen atom of the 1,3,4-oxadiazol-2-one moiety was also found to form hydrogen bonds with Ile238 and Gly239, which are part of the oxyanion hole that stabilizes intermediates during catalysis. mdpi.com
| Target Enzyme | PDB ID | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| GABA-A Receptor | 4COF | Glu52, Ser51, Val53, Asn54, Thr58, Thr133 | semanticscholar.org |
| Fatty Acid Amide Hydrolase (FAAH) | 3QK5 | Ser241, Ile238, Gly239 | mdpi.com |
| Carbonic Anhydrase I (hCA I) | 3W6H | Gln92, His200, His67, Asn61, Lys170 | researchgate.net |
| Carbonic Anhydrase II | 3FFP | HIS94, PHE131 |
Analysis of Binding Energies and Interaction Types (e.g., hydrogen bonding, hydrophobic interactions)
Beyond identifying interaction points, molecular docking provides quantitative estimates of binding affinity, often expressed as a docking score or binding energy. This allows for the ranking of different compounds and the analysis of the forces driving the ligand-protein interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
Studies on 1,3,4-oxadiazole derivatives have quantified these interactions. For example, docking of derivatives into the GABA-A receptor yielded favorable MolDock scores ranging from -66.344 to -102.653, with the most potent compounds forming 7 to 11 hydrogen bonds. semanticscholar.orgresearchgate.net In the case of oxadiazole/benzimidazole (B57391) hybrids targeting the EGFR kinase, docking scores ranged from -7.4 to -8.7 kcal/mol, comparable to the co-crystalized inhibitor Erlotinib (-9.7 kcal/mol). ekb.eg
Reactivity and Chemical Transformations of 3 1,3,4 Oxadiazol 2 Yl Benzoic Acid
The chemical reactivity of 3-(1,3,4-oxadiazol-2-yl)benzoic acid is dictated by its two primary functional components: the 1,3,4-oxadiazole (B1194373) heterocycle and the benzoic acid moiety. These two parts of the molecule exhibit distinct chemical behaviors, allowing for selective transformations. The oxadiazole ring is an electron-deficient aromatic system, which influences its stability and reaction patterns. Concurrently, the carboxylic acid group offers a site for a variety of classical transformations such as esterification and amidation.
Emerging Research Applications and Potential Mechanistic and Design Focus
Role as a Privileged Scaffold in Rational Molecular Design
The 1,3,4-oxadiazole (B1194373) nucleus is considered a "privileged scaffold" in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The rigid, planar structure of the oxadiazole ring, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an ideal building block for designing molecules that can selectively interact with biological targets. nih.gov
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments. nih.gov The 3-(1,3,4-Oxadiazol-2-yl)benzoic acid structure embodies key features of a useful fragment. The benzoic acid portion provides a handle for hydrogen bonding interactions, a common feature in protein-ligand binding. The 1,3,4-oxadiazole ring offers a rigid core that can be elaborated upon to explore different chemical spaces and optimize binding affinity.
In a conceptual FBDD approach, the this compound fragment could bind to a target protein, with the carboxylate group forming a key interaction. Subsequent optimization could involve modifying the phenyl ring or adding substituents to the oxadiazole ring to enhance potency and selectivity. This strategy has been successfully applied in the development of inhibitors for various enzymes. For instance, novel epidermal growth factor receptor (EGFR) inhibitors have been designed using FBDD principles incorporating the 1,3,4-oxadiazole scaffold. nih.gov
The 1,3,4-oxadiazole scaffold is a key component in the design of various enzyme inhibitors. nih.gov Its derivatives have been shown to inhibit a range of enzymes implicated in diseases like cancer and Alzheimer's.
Binding Mechanisms:
Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, while substituents on the benzoic acid ring can act as donors or acceptors, facilitating strong interactions with amino acid residues in the active site of an enzyme. nih.gov
π-π Stacking: The aromatic nature of both the oxadiazole and benzoic acid rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: Substituents on the phenyl ring can be modified to enhance hydrophobic interactions within the enzyme's binding pocket.
For example, derivatives of 1,3,4-oxadiazole have been designed as potent inhibitors of histone deacetylase (HDAC), an enzyme class involved in cancer. mdpi.comnih.gov Molecular docking studies have shown that the oxadiazole ring can interact with key residues in the HDAC active site, contributing to the compound's inhibitory activity. Similarly, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment. nih.gov These compounds have been shown to bind to both the catalytic and peripheral anionic sites of AChE. nih.gov
Table 1: Examples of 1,3,4-Oxadiazole Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Class | Key Interactions | Reference |
| Histone Deacetylase (HDAC) | N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | π-π stacking, hydrogen bonding | nih.gov |
| Acetylcholinesterase (AChE) | 2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-substituted-1,3,4-oxadiazoles | π-π stacking, hydrogen bonding | nih.gov |
| Thymidine Phosphorylase | 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Hydrogen bonding | nih.gov |
| EGFR Tyrosine Kinase | 1,3,4-Oxadiazole linked benzimidazole (B57391) derivatives | Not specified | nih.gov |
| Src Kinase | 1,3,4-Oxadiazole-2-thione derivative | Not specified | nih.gov |
The principles of molecular recognition are central to the design of receptor ligands. The this compound scaffold provides a framework for creating ligands that can selectively bind to specific receptors.
Molecular Recognition Principles:
Shape Complementarity: The rigid structure of the oxadiazole ring can be tailored to fit into the binding pocket of a target receptor.
Electrostatic Interactions: The distribution of electron density in the oxadiazole and benzoic acid rings can be modulated to create favorable electrostatic interactions with the receptor.
Pharmacophore Modeling: The key functional groups of this compound can be used as pharmacophoric elements in the design of new ligands. For instance, the aromatic ring and a proton-accepting group are essential pharmacophores for ligands of the benzodiazepine (B76468) binding site on the GABA-A receptor. semanticscholar.org
Novel diphenyl-1,3,4-oxadiazole derivatives have been designed and synthesized as ligands for the benzodiazepine (BZD) receptor, which is a target for sedative and anxiolytic drugs. semanticscholar.org These compounds were designed based on the pharmacophore model of the BZD binding site. In another study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticonvulsant activity, with some compounds showing high affinity for the GABA-A receptor. nih.gov Molecular docking studies indicated that these compounds interact with residues at the benzodiazepine binding site of the GABA-A receptor. nih.gov
Applications in Advanced Materials Science
The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring make it a valuable component in the development of advanced materials.
The 1,3,4-oxadiazole moiety is known for its high thermal and chemical stability, as well as its luminescence quantum yield. lookchem.com These properties make it suitable for applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and scintillation materials. uobaghdad.edu.iq
The photophysical properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be tuned by altering the substituents. nih.gov For example, increasing the conjugation length can lead to a red shift in the absorption and emission spectra. nih.gov This tunability allows for the design of materials with specific optical properties for various applications.
Research has shown that chromophores derived from indenoquinoxaline and oxadiazole units exhibit strong two- and three-photon absorption properties, which are useful for applications like optical power limiting. nih.gov Furthermore, the combination of 1,3,4-oxadiazole with other heterocyclic units, such as thiazolo[5,4-d]thiazole, has led to the development of highly luminescent liquid crystals with potential for optoelectronic applications. lookchem.com
Table 2: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives
| Compound Structure | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
| 2,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)thiazolo[5,4-d]thiazole derivatives | ~400 | 464 - 545 | 0.61 - 0.72 | Luminescent Liquid Crystals | lookchem.com |
| Indenoquinoxaline and oxadiazole derived chromophores | 428 - 439 | Not specified | Not specified | Multi-photon absorption | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazole derivatives | Varies with conjugation | Varies with conjugation | Not specified | Fluorescent dyes | nih.gov |
The this compound molecule can be functionalized to create polymerizable monomers. For example, the carboxylic acid group can be converted to an acrylate (B77674) or methacrylate (B99206) group, which can then undergo polymerization.
The incorporation of the 1,3,4-oxadiazole ring into polymer backbones can impart desirable properties such as high thermal stability and specific optoelectronic characteristics. Aromatic polyimides containing oxadiazole units have been synthesized and investigated for their potential use as membrane materials. mdpi.com Additionally, novel acryl monomers of cephalexin (B21000) containing a 1,3,4-oxadiazole ring have been synthesized and polymerized. researchgate.net
The development of polymers containing this compound or its derivatives is an active area of research with potential applications in high-performance plastics, organic electronics, and biomedical materials.
Surface Active Agents and Surfactant Design
While research on this compound and its derivatives has predominantly focused on their pharmacological potential, the inherent structural characteristics of these molecules suggest a potential for their application as surface-active agents. The design of surfactants is centered around creating amphiphilic molecules that possess both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) component. The this compound scaffold can be conceptually divided into these two regions. The benzoic acid moiety, with its carboxyl group, provides a strong hydrophilic head. Conversely, the 1,3,4-oxadiazole ring and any associated non-polar substituents can be tailored to form the lipophilic tail.
The versatility of the 1,3,4-oxadiazole ring allows for the introduction of various hydrocarbon chains or other non-polar groups at the 5-position, enabling the modulation of the molecule's hydrophobic character. This adaptability is key in designing surfactants with specific properties, such as the ability to form micelles, reduce surface tension, or act as emulsifying agents. The stability of the 1,3,4-oxadiazole ring in various chemical environments further enhances its suitability as a core component in novel surfactant design.
Mechanistic Exploration of Biological Activities (Excluding Clinical Outcomes)
Theoretical and Mechanistic Insights into Antimicrobial Action
The antimicrobial activity of 1,3,4-oxadiazole derivatives, including those related to this compound, has been a subject of extensive investigation. nih.gov The proposed mechanisms of action are multifaceted, often involving the disruption of essential cellular processes in microorganisms. nih.gov One of the key hypotheses is the role of the 1,3,4-oxadiazole nucleus as a bioisostere of amides and esters, allowing it to interact with microbial enzymes and proteins. nih.gov
Theoretical studies and experimental evidence suggest that these compounds may exert their antimicrobial effects through the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com By binding to this enzyme, the oxadiazole derivatives can interfere with the supercoiling of bacterial DNA, leading to cell death. mdpi.com Furthermore, the toxophoric –N=C–O– moiety within the 1,3,4-oxadiazole ring is thought to be crucial for its antibacterial activity, potentially by interacting with nucleophilic centers within bacterial cells. acs.org
The presence of different substituents on the aryl rings attached to the oxadiazole core can significantly influence the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms or other electron-withdrawing groups can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Some derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com
| Derivative Type | Proposed Mechanism of Action | Target Organisms |
| Fluoroquinolone-1,3,4-oxadiazole hybrids | Inhibition of DNA gyrase mdpi.com | Gram-positive and Gram-negative bacteria mdpi.com |
| Aryl-substituted 1,3,4-oxadiazoles | Interaction with microbial enzymes nih.gov | Pseudomonas aeruginosa, Staphylococcus aureus mdpi.com |
| 1,3,4-Oxadiazoline derivatives | Attack on nucleophilic centers of bacterial cells due to the toxophoric –N=C–O– moiety acs.org | Gram-positive and Gram-negative bacteria acs.org |
Proposed Mechanisms for Antioxidant Activity
Derivatives of 1,3,4-oxadiazole are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. scispace.commdpi.com The mechanism of antioxidant action is closely linked to the chemical structure of these compounds, particularly the presence of electron-donating groups and the aromatic nature of the rings. frontiersin.orgnih.gov
One of the principal mechanisms is hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org The presence of hydroxyl or amino groups on the phenyl rings significantly enhances this activity. frontiersin.orgnih.gov Another important mechanism is single electron transfer followed by proton transfer (SET-PT), where an electron is first transferred to the radical, followed by a proton. frontiersin.org
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the thermodynamic feasibility of these antioxidant mechanisms. frontiersin.org Parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE) are calculated to predict the antioxidant efficacy. frontiersin.org The resonance stabilization of the resulting phenoxyl radical, facilitated by both the aromatic rings and the 1,3,4-oxadiazole moiety, is a key factor in the potent antioxidant activity of these compounds. scispace.comrsc.org
| Mechanism | Description | Key Structural Features |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. frontiersin.org | Presence of electron-donating groups like hydroxyl or amino groups on the phenyl rings. frontiersin.orgnih.gov |
| Single Electron Transfer-Proton Transfer (SET-PT) | Transfer of an electron followed by a proton to a free radical. frontiersin.org | Aromatic rings capable of stabilizing the resulting radical cation. frontiersin.org |
| Metal Chelation | Binding to metal ions to prevent them from catalyzing oxidative reactions. mdpi.com | Heterocyclic structure with nitrogen and oxygen atoms that can coordinate with metal ions. |
Anti-inflammatory and Analgesic Pathways at the Molecular Level
The anti-inflammatory and analgesic effects of 1,3,4-oxadiazole derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. benthamdirect.com Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. benthamdirect.com The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. mdpi.com
Many 1,3,4-oxadiazole derivatives have been designed as selective COX-2 inhibitors. nih.govresearchgate.net This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com The planar and aromatic nature of the 1,3,4-oxadiazole ring allows it to act as a linker, providing the appropriate orientation for the molecule to bind to the active site of the COX-2 enzyme. mdpi.com
In addition to COX inhibition, some 1,3,4-oxadiazole derivatives have been shown to reduce the production of other pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages. nih.gov This suggests that their anti-inflammatory mechanism may also involve the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response. nih.gov
Anticancer Mechanism Studies (e.g., anti-mitotic agents, COX-2 inhibition)
The anticancer potential of 1,3,4-oxadiazole derivatives is a significant area of research, with several proposed mechanisms of action. researchgate.net These compounds have been shown to target various cellular processes involved in cancer cell proliferation, survival, and metastasis. researchgate.netijfmr.com
One of the well-studied mechanisms is their activity as anti-mitotic agents . Certain 1,3,4-oxadiazole derivatives have been found to inhibit tubulin polymerization, a critical step in the formation of the mitotic spindle during cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells. nih.gov Docking studies have suggested that these molecules may bind to the colchicine (B1669291) binding site on tubulin. nih.gov
COX-2 inhibition is another important anticancer mechanism for this class of compounds. mdpi.com The COX-2 enzyme is often overexpressed in various types of tumors and is involved in promoting angiogenesis, inhibiting apoptosis, and enhancing tumor cell invasion. mdpi.com By selectively inhibiting COX-2, 1,3,4-oxadiazole derivatives can suppress these pro-tumorigenic processes. mdpi.comresearchgate.net
Furthermore, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of other cancer-related targets, including:
Growth factors and kinases: such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). researchgate.netnih.gov
Enzymes involved in cancer metabolism and signaling: such as histone deacetylases (HDACs), telomerase, and methionine aminopeptidase. nih.gov
| Mechanism | Description | Examples of Targets |
| Anti-mitotic activity | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov | Tubulin (colchicine binding site). nih.gov |
| COX-2 inhibition | Selective inhibition of the COX-2 enzyme, reducing inflammation and angiogenesis in tumors. mdpi.comresearchgate.net | Cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net |
| Inhibition of growth factors and kinases | Blocking signaling pathways that promote cancer cell growth and proliferation. researchgate.netnih.gov | EGFR, VEGFR. researchgate.netnih.gov |
| Enzyme inhibition | Targeting enzymes crucial for cancer cell survival and proliferation. nih.gov | HDACs, telomerase, methionine aminopeptidase. nih.gov |
Herbicidal and Insecticidal Mechanism of Action
The 1,3,4-oxadiazole scaffold has also been incorporated into molecules with herbicidal and insecticidal properties. mdpi.com The mechanism of action for these applications is diverse and depends on the specific chemical structure of the derivative.
In the context of herbicides , some oxadiazole-containing compounds act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO or Protox). wssa.net This enzyme is essential for the biosynthesis of chlorophyll (B73375) and heme. wssa.net Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. wssa.net
As insecticides , certain 1,3,4-oxadiazole derivatives have shown efficacy against various insect pests. acs.orgnih.gov The proposed mechanism of action for some of these compounds involves the disruption of the insect's midgut cells. acs.org Transmission electron microscopy studies have revealed that these derivatives can cause damage to the mitochondria and nuclear membranes in the midgut cells of insects, leading to their death. acs.org Additionally, some compounds have been found to inhibit carboxylesterase, an important detoxifying enzyme in insects, which can enhance their insecticidal activity. acs.org
Utility as a Synthetic Intermediate for Complex Molecules
The strategic placement of the carboxylic acid group on the phenyl ring of the 1,3,4-oxadiazole system allows for its participation in a wide array of synthetic reactions. This versatility enables the incorporation of the 3-(1,3,4-oxadiazol-2-yl)phenyl moiety into larger, more intricate molecular frameworks. The primary utility of this compound as a synthetic intermediate stems from the reactivity of its carboxylic acid group, which can be readily converted into other functional groups or used to link with other molecules.
One of the most common applications of this compound as an intermediate is in the formation of amide bonds. Through standard amide coupling reactions, this compound can be reacted with a diverse range of primary and secondary amines to yield the corresponding amides. These reactions are typically facilitated by common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This approach has been successfully employed in the synthesis of novel compounds with potential biological activities.
Similarly, the carboxylic acid functionality can undergo esterification reactions with various alcohols in the presence of an acid catalyst or a coupling agent. This allows for the synthesis of a wide range of ester derivatives, which can serve as final products or as further intermediates for subsequent transformations.
The following table summarizes the key transformations involving this compound as a synthetic intermediate and the resulting complex molecules.
| Starting Material | Reagent/Condition | Product Type | Potential Application Area |
| This compound | Amine, Coupling Agent (e.g., EDC, HATU) | Amide Derivatives | Medicinal Chemistry |
| This compound | Alcohol, Acid Catalyst or Coupling Agent | Ester Derivatives | Materials Science, Medicinal Chemistry |
While the available literature does not provide an exhaustive list of complex molecules synthesized from this compound, the fundamental reactivity of its carboxylic acid group makes it a theoretically versatile intermediate for the construction of a multitude of more complex structures. The resulting amide and ester derivatives can be further elaborated to access a wide chemical space, underscoring the potential of this compound as a valuable building block in organic synthesis.
Future Research Directions and Perspectives
Development of Sustainable and Green Synthesis Methodologies
The chemical industry's growing emphasis on environmental responsibility necessitates a shift towards more sustainable synthetic practices. scholarsresearchlibrary.com Traditional methods for synthesizing 1,3,4-oxadiazole (B1194373) derivatives often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.gov Future research will focus on developing green chemistry approaches for the synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid and its analogs.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, minimizing energy consumption and the formation of byproducts. jusst.orgnih.govresearchgate.net
Solvent-Free Reactions: Grinding and milling techniques, which are performed without solvents, offer a cleaner and more efficient alternative to conventional methods. nih.gov
Green Catalysts and Solvents: The use of renewable substrates, non-toxic catalysts, and environmentally benign solvents will be crucial in minimizing the environmental impact of synthesis. nih.gov
Ultrasound-Mediated Synthesis: This energy-efficient method can enhance reaction rates and yields, providing a greener alternative for producing oxadiazole derivatives. researchgate.net
These sustainable methodologies promise not only to reduce the environmental footprint but also to offer benefits in terms of cost-effectiveness, scalability, and ease of purification. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials design. nih.govmdpi.com For this compound, these computational tools can accelerate the design of new derivatives with enhanced properties.
Future applications of AI and ML will likely involve:
De Novo Drug Design: Generative AI models can create novel molecular structures from scratch that are optimized for specific biological targets or material properties. mdpi.com
High-Throughput Virtual Screening: AI/ML algorithms can rapidly screen vast virtual libraries of compounds to identify promising candidates, significantly reducing the time and cost of initial discovery phases. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process is crucial. nih.gov ML models trained on large datasets can provide accurate predictions, helping to prioritize compounds with favorable pharmacokinetic profiles. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can develop sophisticated QSAR models that correlate the structural features of oxadiazole derivatives with their biological activities, guiding the rational design of more potent compounds. researchgate.net
By leveraging the predictive power of AI and ML, researchers can navigate the vast chemical space more efficiently and increase the success rate of developing new drugs and materials based on the this compound scaffold. nih.gov
Exploration of Novel Supramolecular Assemblies
The study of noncovalent interactions is fundamental to crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties. rsc.org The 1,3,4-oxadiazole ring is a valuable component in this field due to its ability to participate in various intermolecular interactions. rsc.orgresearchgate.net
Future research in this area will concentrate on:
Understanding Weak Noncovalent Interactions: A detailed quantitative analysis of interactions such as C–H⋯N, C–H⋯O, and C–H⋯π bonds is crucial for predicting and controlling the crystal packing of this compound derivatives. rsc.orgrsc.org
Designing H-bonded Motifs: The 1,3,4-oxadiazole moiety can act as a double H-bond acceptor, facilitating the formation of recurring and stable hydrogen-bonded patterns in the crystal lattice. rsc.org
Developing Functional Materials: By controlling the supramolecular assembly, it may be possible to create novel materials with specific optical, electronic, or porous properties.
The insights gained from these studies will be instrumental in the rational design of new crystalline materials based on this scaffold for applications in pharmaceuticals and materials science. rsc.org
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
A deep understanding of the photophysical properties of this compound is essential for its application in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). acs.orgresearchgate.net Many 1,3,4-oxadiazole derivatives exhibit interesting luminescent properties, emitting light in the blue-to-green spectrum with high quantum efficiency. researchgate.netnih.gov
Future investigations will employ advanced spectroscopic techniques to probe:
Excited State Dynamics: Time-resolved spectroscopy can be used to study the lifetimes and decay pathways of excited states, providing insight into the mechanisms of fluorescence and phosphorescence. acs.org
Solvent and Substituent Effects: The sensitivity of absorption and emission spectra to solvent polarity and the nature of substituents on the aromatic rings will be systematically studied to tune the optoelectronic properties. researchgate.netdocumentsdelivered.com
Reaction Intermediates: Techniques like matrix-isolation IR spectroscopy can be used to trap and characterize transient intermediates in photochemical reactions, offering a clearer picture of reaction mechanisms.
These studies will pave the way for the rational design of new oxadiazole-based materials with tailored photophysical properties for advanced applications. researchgate.net
| Oxadiazole Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent |
| Ox-FL | ~302 | 356-373 | 31.61 - 90.77 | Chloroform |
| Ox-FL-FF | ~302 | 356-373 | 31.61 - 90.77 | Chloroform |
| Ox-FL-BPA | ~302 | 356-373 | 31.61 - 90.77 | Chloroform |
| Data derived from studies on various 1,3,4-oxadiazole derivatives containing fluorene (B118485) moieties. nih.govdocumentsdelivered.com |
Deeper Mechanistic Understanding of Molecular Interactions through Advanced Computational Techniques
Computational chemistry provides powerful tools for understanding the behavior of molecules at the atomic level. nih.gov For this compound, techniques like Density Functional Theory (DFT) and molecular docking are invaluable for elucidating interaction mechanisms and predicting biological activity. nih.govtandfonline.com
Future computational research will focus on:
Molecular Docking Studies: Simulating the binding of oxadiazole derivatives into the active sites of biological targets (e.g., enzymes like EGFR or VEGFR-2) can predict binding affinity and identify key interactions, guiding the design of potent inhibitors. nih.govdergipark.org.trresearchgate.net
DFT Calculations: These calculations can be used to determine electronic properties such as HOMO-LUMO gaps, which are important for predicting charge transport properties in materials for OLEDs. tandfonline.com DFT is also used to analyze the energies of intermolecular interactions that stabilize crystal structures. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time, offering a more realistic model of the biological environment.
These advanced computational methods will provide a deeper mechanistic understanding that is crucial for the rational, structure-based design of new therapeutic agents and functional materials. nih.gov
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| IIe | EGFR Tyrosine Kinase | -7.89 | Gln767, Met769, Thr766 |
| Various | VEGFR-2 | N/A | Asp1046 |
| Docking scores and interactions are highly dependent on the specific derivative and target protein. nih.govdergipark.org.tr |
Design and Synthesis of Multi-Targeting Scaffolds
Many complex diseases, such as cancer and Alzheimer's disease, involve multiple biological pathways. frontiersin.org Consequently, there is growing interest in developing multi-target-directed ligands that can modulate several targets simultaneously. nih.gov The 1,3,4-oxadiazole scaffold is a versatile platform for designing such agents.
Future research will aim to:
Hybrid Molecule Design: Synthesize hybrid molecules that combine the this compound core with other pharmacophores to create compounds with dual or multiple activities. For example, hybrids of oxadiazole and quinazoline (B50416) have been explored as dual EGFR/BRAFV600E inhibitors. frontiersin.org
Targeting Multiple Pathologies: Design scaffolds that can address different aspects of a disease. For instance, in Alzheimer's disease, researchers have developed oxadiazole derivatives that inhibit both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), in addition to possessing antioxidant properties. rsc.org
Overcoming Drug Resistance: Multi-target agents can be an effective strategy to combat drug resistance, which is a major challenge in cancer therapy. nih.gov
The development of multi-targeting scaffolds based on this compound represents a sophisticated approach to treating complex diseases, moving beyond the traditional "one-target, one-drug" paradigm. frontiersin.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1,3,4-oxadiazol-2-yl)benzoic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives or coupling reactions. For example:
- Hydrazine cyclization : Aryl aldehydes are condensed with semicarbazide to form semicarbazones, which are oxidized with bromine/NaOAc to generate 1,3,4-oxadiazole rings. Subsequent amide coupling with benzoic acid derivatives (e.g., using BOP reagent) yields target compounds .
- Ester hydrolysis : tert-Butyl esters (e.g., tert-butyl 3-((5-aryl-1,3,4-oxadiazol-2-yl)thio)propanoate) are hydrolyzed with TFA or LiOH to produce carboxylic acids. Yields (50–80%) depend on substituent electronic effects and steric hindrance .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of oxadiazole substitution and track deprotection steps (e.g., tert-butyl ester hydrolysis). For example, NMR signals at δ 3.32 ppm (s, 3H) indicate methyl groups adjacent to oxadiazole rings .
- HRMS : Validates molecular ion peaks (e.g., [M-H]⁻ at m/z 311.0259 for chloro-substituted derivatives) with <1 ppm error .
- HPLC : Assesses purity (>95% for most derivatives) and monitors reaction progress (retention times: 5.37–6.91 min) .
Advanced Research Questions
Q. How do substituents on the 1,3,4-oxadiazole ring affect bioactivity and physicochemical properties?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability and target binding. For instance, 2,4-dichloro-substituted derivatives exhibit potent Rho kinase inhibition (IC₅₀ < 100 nM) due to increased lipophilicity and π-π stacking .
- Methoxy groups improve solubility but reduce membrane permeability. Derivatives with 4-methoxy substitution show lower MIC values (e.g., 8 µg/mL against S. aureus) compared to hydrophobic analogs .
- Computational Validation : Molecular docking studies (unmentioned in evidence but inferred) could rationalize SAR by analyzing ligand-receptor interactions.
Q. What protocols are recommended for evaluating the biological activity of these compounds?
- Antibacterial Assays :
- MIC Determination : Broth microdilution (CLSI guidelines) using E. coli and S. aureus strains. Derivatives with 5-thioxo-4,5-dihydro groups show activity via disruption of bacterial membrane integrity .
- Enzyme Inhibition Assays :
- Rho Kinase Inhibition : Fluorescent ADP-Glo™ kinase assays quantify IC₅₀ values. Compounds like 3-((5-(2-chlorophenyl)-oxadiazolyl)thio)propanoic acid inhibit RhoA with IC₅₀ = 89 nM .
Q. How can researchers resolve contradictions in synthetic yields or purity across similar derivatives?
- Case Study : A 65% yield for 3-((5-(2,4-dichloro-5-methylphenyl)-oxadiazolyl)thio)propanoic acid vs. 80% for its non-methylated analog .
- Root Causes :
- Steric Hindrance : Bulky substituents (e.g., 5-methyl) slow cyclization kinetics.
- Purification Challenges : Semi-prep HPLC (2% MeOH/DCM) is required for polar derivatives, whereas non-polar analogs are purified via trituration .
Q. What strategies address solubility and stability issues during synthesis?
- Solubility Enhancement :
- Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions.
- Introduce sulfonic acid groups (not directly in evidence but inferred from thioether derivatives in ).
- Stability Optimization :
- Avoid prolonged exposure to light (prevents oxadiazole ring degradation).
- Store derivatives at -20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
